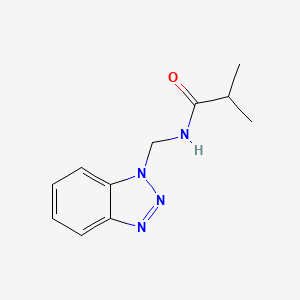

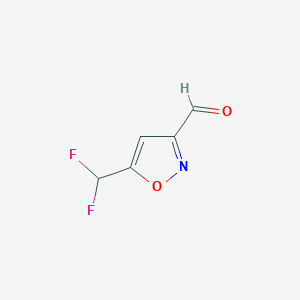

![molecular formula C18H14ClF3N2O2S2 B2393977 2-氯-N-({4-甲基-2-[4-(三氟甲基)苯基]-1,3-噻唑-5-基}甲基)苯磺酰胺 CAS No. 866018-72-6](/img/structure/B2393977.png)

2-氯-N-({4-甲基-2-[4-(三氟甲基)苯基]-1,3-噻唑-5-基}甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

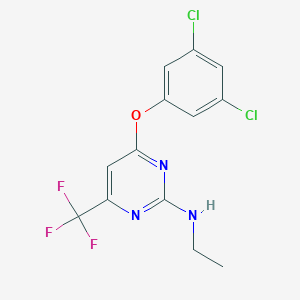

2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H14ClF3N2O2S2 and its molecular weight is 446.89. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

铃木-宫浦偶联反应

该化合物可用于铃木-宫浦偶联反应,这是一种应用广泛的过渡金属催化的碳-碳键形成反应。 该反应的成功源于其异常温和的反应条件,具有较好的官能团耐受性,并使用了一种相对稳定、易于制备且通常对环境友好的有机硼试剂 .

苄位反应

该化合物可以在苄位发生反应。 这些反应包括自由基溴化、亲核取代和氧化 .

环境分析

该化合物已用于开发环境水中联苯并三唑、苯并噻唑和苯磺酰胺类污染物的同步测定方法 .

抑制人碳酸酐酶B

苯磺酰胺是该化合物的一部分,是人碳酸酐酶B的抑制剂。 该酶在生理过程(如pH和CO2调节)中起着至关重要的作用 .

抗菌活性

该化合物在开发新型抗菌剂方面显示出潜力。 研究发现,碳酸酐酶(CAs)的抑制会干扰许多微生物的生长和/或致病性 .

代谢过程控制

该化合物可以影响细菌的代谢过程控制。 碳酸酐酶(CAs)是该化合物可以抑制的酶,参与代谢过程控制 .

作用机制

Target of Action

The primary target of this compound is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. CA IX is overexpressed in many solid tumors .

Mode of Action

The compound acts as an inhibitor of CA IX . By inhibiting this enzyme, the compound interferes with the tumor cells’ ability to manage pH through the conversion of carbon dioxide to bicarbonate and protons. This disruption can lead to a decrease in tumor growth and proliferation .

Biochemical Pathways

The inhibition of CA IX affects the anaerobic glycolysis pathway . Tumor cells often shift their metabolism to anaerobic glycolysis, a process that is significantly affected by pH. By inhibiting CA IX, the compound disrupts this metabolic shift, which can lead to a decrease in tumor growth .

Result of Action

The compound’s action results in a significant decrease in tumor growth and proliferation . Some derivatives of the compound have shown significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines .

属性

IUPAC Name |

2-chloro-N-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClF3N2O2S2/c1-11-15(10-23-28(25,26)16-5-3-2-4-14(16)19)27-17(24-11)12-6-8-13(9-7-12)18(20,21)22/h2-9,23H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCGAPBPGLTNOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CNS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClF3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

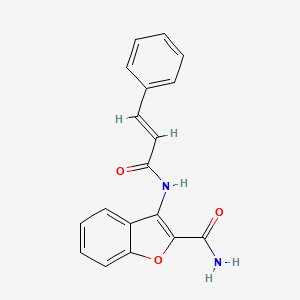

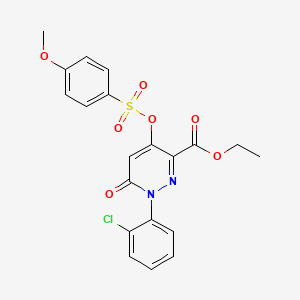

![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)

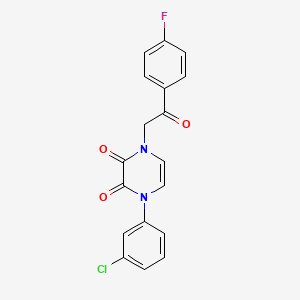

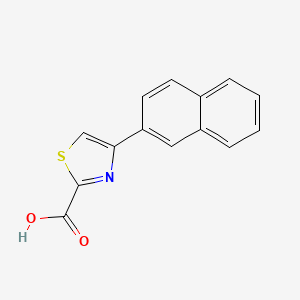

![1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2393902.png)

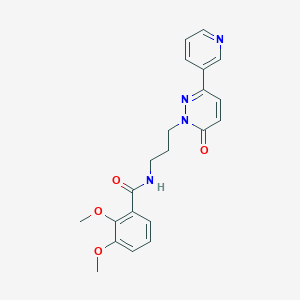

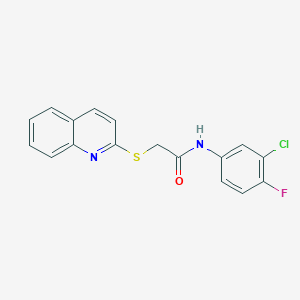

![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2393905.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2393908.png)

![N-[3-(1-benzofuran-2-yl)propyl]-2-methoxyacetamide](/img/structure/B2393913.png)